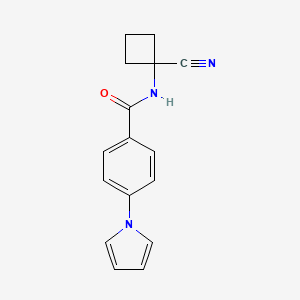![molecular formula C17H17ClN2O2 B2441710 N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide CAS No. 1803567-51-2](/img/structure/B2441710.png)
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide” is a chemical compound. It’s related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves the formation of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include C–C bond cleavage promoted by I2 and TBHP . Another reaction involves a one-pot tandem cyclization/bromination when only TBHP is added .Scientific Research Applications
Herbicidal Activity
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide is representative of a group of benzamides exhibiting herbicidal activity on annual and perennial grasses, demonstrating potential utility in forage legumes, certain turf grasses, and cultivated crops. This underscores its significance in agricultural applications for controlling unwanted vegetation while potentially preserving crop health (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Synthesis Methodologies
Research has developed simple methods for synthesizing related compounds, demonstrating the versatility of this compound and its analogs in chemical synthesis. These methodologies facilitate the creation of a range of products with potential applications in medicinal chemistry and material science (K. Kobayashi, Daisuke Iitsuka, S. Fukamachi, H. Konishi, 2009).
Polymerization Processes
The compound has been explored in the context of atom transfer radical polymerization, catalyzed by copper chloride complexed with new ligands. This research highlights its role in producing polymers with precise molecular weights and low polydispersity, essential for the development of advanced materials with specific mechanical and chemical properties (Shijie Ding, M. Radosz, Youqing Shen, 2004).
Neuroprotective Agents
N-[3-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide, a compound with a similar structure, has shown multifunctional neuroprotective properties, including selective inhibition of butyrylcholinesterase and protection against neuronal damage from free radicals. This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's (Gema C González-Muñoz, Mariana P Arce, et al., 2011).
Environmental Studies
Investigations into environmental exposure to organophosphorus and pyrethroid pesticides in children have utilized analytical methods that can also apply to compounds like this compound. This research is crucial for understanding the extent of pesticide exposure in populations and informing public health policies (Kateryna Babina, M. Dollard, L. Pilotto, J. Edwards, 2012).
Mechanism of Action
properties
IUPAC Name |
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-17(2,3)16(22)20-15-13(8-5-9-19-15)14(21)11-6-4-7-12(18)10-11/h4-10H,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYILXZATVAVXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2441627.png)
![1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2441628.png)
![2-[(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441630.png)
![2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2441631.png)

![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2441634.png)
![4-(4-chlorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2441635.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2441636.png)
![N-benzoyl-N'-[4-(tert-butyl)phenyl]thiourea](/img/structure/B2441637.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide](/img/structure/B2441640.png)
![N-(4-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2441642.png)

